CID 137092547
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Overview
Description
The compound with the identifier “CID 137092547” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Preparation Methods
The preparation of this compound involves specific synthetic routes and reaction conditions. One method includes reacting 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching the reaction solution in an aqueous solution to obtain an intermediate . This intermediate is then further processed to yield the final compound. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure purity and yield.
Chemical Reactions Analysis
The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology, it may be used in studies involving enzyme interactions or as a probe for investigating biological pathways. In medicine, it could be explored for its potential therapeutic effects. Industrial applications might include its use as an intermediate in the production of pharmaceuticals or other chemical products .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used .
Comparison with Similar Compounds
When compared to similar compounds, CID 137092547 stands out due to its unique chemical structure and properties. Similar compounds may include those with related functional groups or structural motifs. For example, compounds with similar aromatic rings or substituents may exhibit comparable reactivity but differ in their specific applications or biological activities .
Properties
Molecular Formula |
C12H29O2Si2 |
---|---|
Molecular Weight |
261.53 g/mol |
InChI |
InChI=1S/C12H29O2Si2/c1-6-7-8-9-10-11-12-16(5,13-2)14-15(3)4/h6-12H2,1-5H3 |
InChI Key |
CHBUMVBBLKWMPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[Si](C)(OC)O[Si](C)C |
Origin of Product |
United States |
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